molecular formula C12H12FN3O2S B2673637 N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide CAS No. 921130-80-5

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide

Cat. No. B2673637
CAS RN: 921130-80-5
M. Wt: 281.31
InChI Key: MQKIACGOOKZFQK-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reactions of 1,3,4-oxadiazoles often involve the use of K2CO3 as a base, which achieves an unexpected and highly efficient C-C bond cleavage . This procedure offers good functional group compatibility .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial and antifungal activities. For example, sulfone derivatives with 1,3,4-oxadiazole structures showed good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, with some derivatives outperforming commercial agents in effectiveness (Li Shi et al., 2015). Similarly, fluorobenzamides containing thiazole and thiazolidine with antimicrobial properties were synthesized, exhibiting potent activity against various bacterial and fungal strains (N. Desai et al., 2013). These findings highlight the potential of 1,3,4-oxadiazole and related compounds in developing new antimicrobial agents.

Proteomic Analysis and Bactericidal Mechanisms

Proteomic analysis has been utilized to understand the antibacterial mechanism of 1,3,4-oxadiazole derivatives. In one study, label-free quantitative proteomics analysis was performed to examine the response of Xanthomonas axonopodis pv. citri to a novel bactericide, revealing significant changes in protein expression and providing insights into the antibacterial mechanism of action (Manni Gao et al., 2017).

Enzyme Activity Modulation

Research on bis-1,3,4-oxadiazole compounds containing a glycine moiety indicated effects on the activity of certain transferase enzymes, demonstrating both activation and inhibitory effects on enzymes such as GOT, GPT, and γ-GT in sera. These effects provide a foundation for further exploration of these compounds in modulating enzyme activities for therapeutic purposes (I. H. Tomi et al., 2010).

Pesticide and Herbicide Development

The development of new pesticides and herbicides has also benefited from the study of 1,3,4-oxadiazole derivatives. Compounds with PPO (protoporphyrinogen oxidase) inhibition activity have shown promise as herbicides with low toxicity to mammals and minimal environmental impact (Lili Jiang et al., 2010). This suggests the potential of these compounds in agricultural applications.

Future Directions

1,3,4-Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications, including pharmaceuticals and energetic materials . Therefore, future research may focus on designing and synthesizing new 1,3,4-oxadiazole derivatives with improved properties and activities.

properties

IUPAC Name

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-2-19-12-16-15-10(18-12)7-14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKIACGOOKZFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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